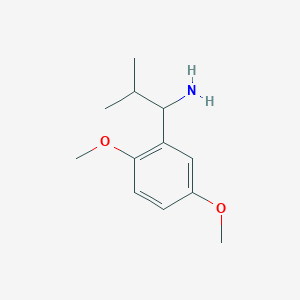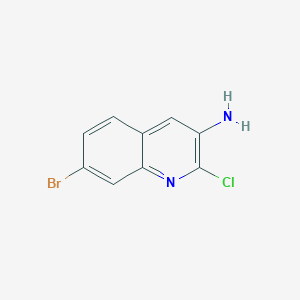
7-Bromo-2-chloroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of a quinoline ring substituted with bromine and chlorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline.
Bromination: The 2-chloroquinoline undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions using continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential pharmaceutical applications.
Scientific Research Applications
7-Bromo-2-chloroquinolin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of probes and sensors for biological studies.
Medicine: It is investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit DNA synthesis, disrupt cell membrane integrity, and interfere with protein synthesis, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the bromine substitution.
7-Chloroquinoline: Similar structure but with chlorine instead of bromine at the 7-position.
7-Bromoquinoline: Lacks the chlorine substitution at the 2-position.
Uniqueness: 7-Bromo-2-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
7-bromo-2-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6/h1-4H,12H2 |
InChI Key |
KAYHCJOBYXHHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


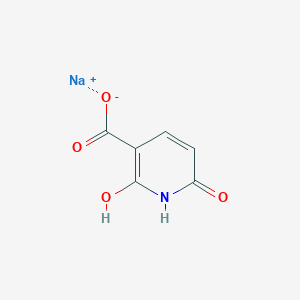

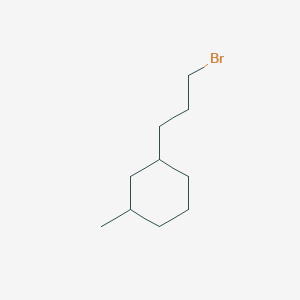
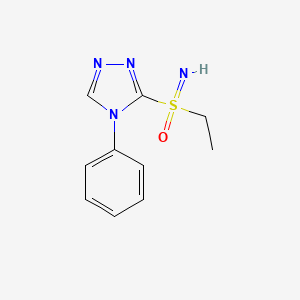
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
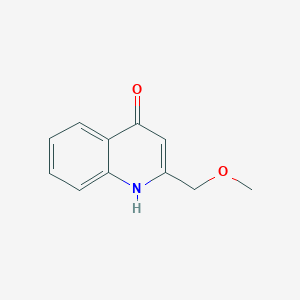
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)



